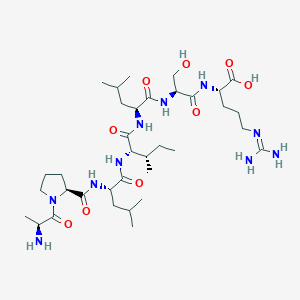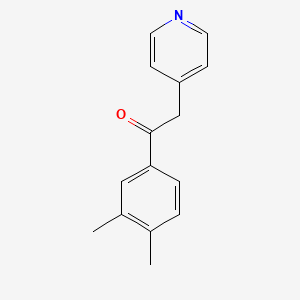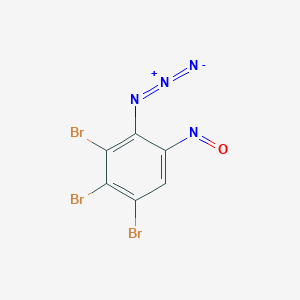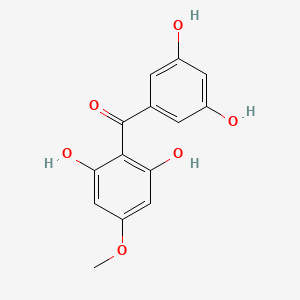
Bis(3-chlorophenyl)borinic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(3-chlorophenyl)borinic acid is an organoboron compound characterized by the presence of two 3-chlorophenyl groups attached to a boron atom, which is also bonded to a hydroxyl group This compound is part of the borinic acid family, known for their unique chemical properties and reactivity
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3-chlorophenyl)borinic acid typically involves the reaction of 3-chlorophenylboronic acid with a suitable boron source under controlled conditions. One common method is the addition of organometallic reagents to boranes, such as boron trichloride or boron tribromide, followed by hydrolysis to yield the desired borinic acid . The reaction conditions often require low temperatures to prevent over-alkylation and formation of undesired by-products.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Bis(3-chlorophenyl)borinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the borinic acid to boranes.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-chlorophenylboronic acid.
Reduction: Formation of 3-chlorophenylborane.
Substitution: Formation of various substituted borinic acids depending on the reagents used.
科学的研究の応用
Bis(3-chlorophenyl)borinic acid has several applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: Investigated for its potential as a bioactive compound with antibacterial and antifungal properties.
Industry: Utilized in the synthesis of polymers and materials with unique electronic and optical properties.
作用機序
The mechanism of action of bis(3-chlorophenyl)borinic acid involves its ability to coordinate with various nucleophiles, such as amines and alcohols. This coordination facilitates the activation of substrates in catalytic reactions. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from nucleophiles and stabilizing reaction intermediates . This property is particularly useful in catalytic processes, such as amidation and cross-coupling reactions.
類似化合物との比較
- Bis(3,4,5-trifluorophenyl)borinic acid
- Phenylboronic acid
- 3-chlorophenylboronic acid
Comparison:
- Bis(3-chlorophenyl)borinic acid vsBis(3,4,5-trifluorophenyl)borinic acid : The trifluorophenyl derivative exhibits higher electron-withdrawing properties, making it more reactive in certain catalytic reactions .
- This compound vsPhenylboronic acid : Phenylboronic acid is more commonly used and studied, but this compound offers unique reactivity due to the presence of chlorine substituents .
- This compound vs3-chlorophenylboronic acid : The borinic acid has two 3-chlorophenyl groups, enhancing its Lewis acidity and making it more effective in certain catalytic applications .
特性
CAS番号 |
433338-06-8 |
|---|---|
分子式 |
C12H9BCl2O |
分子量 |
250.9 g/mol |
IUPAC名 |
bis(3-chlorophenyl)borinic acid |
InChI |
InChI=1S/C12H9BCl2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,16H |
InChIキー |
HEMGPARMYBRMGB-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC=C1)Cl)(C2=CC(=CC=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![{3-Methoxy-4-[(oxiran-2-yl)methoxy]phenyl}methanol](/img/structure/B14242468.png)
![5-[Di(propan-2-yl)amino]-2-nitrophenol](/img/structure/B14242473.png)
![2-Ethoxy-2-[(2-sulfanylethyl)sulfanyl]propanal](/img/structure/B14242474.png)
![N-(2-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyran-3-yl)benzamide](/img/structure/B14242481.png)
![2-Chloro-4-[2-ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-6-methylpyridine](/img/structure/B14242483.png)

![6-[(E)-Benzylideneamino]-7-methyl-2H-1-benzopyran-2-one](/img/structure/B14242489.png)

![3,7-Diazabicyclo[4.1.0]hepta-1(7),2,4-triene](/img/structure/B14242493.png)


